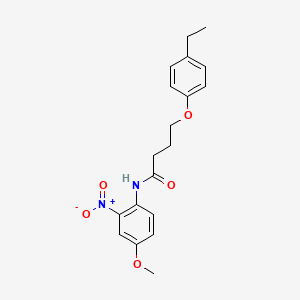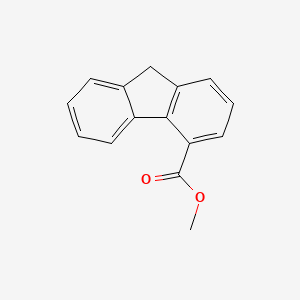
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "ENB" and is a synthetic molecule that belongs to the class of selective estrogen receptor modulators (SERMs). ENB has been extensively studied for its ability to selectively target estrogen receptors and modulate their activity, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of ENB is based on its ability to selectively target estrogen receptors and modulate their activity. ENB acts as an agonist or antagonist depending on the tissue and receptor subtype, making it a versatile molecule for research applications. ENB has been shown to selectively target estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are known to play important roles in various physiological processes.
Biochemical and Physiological Effects:
ENB has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that ENB can modulate the expression of various genes involved in cell growth, differentiation, and apoptosis. ENB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ENB has several advantages for use in laboratory experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research purposes. ENB is also highly selective for estrogen receptors, allowing for precise modulation of their activity. However, ENB has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experimental conditions. Additionally, ENB may have off-target effects that need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on ENB. One promising area is in the development of new cancer therapies. ENB has shown promising results in preclinical studies and may be a viable candidate for clinical trials. Another potential area of research is in the treatment of inflammatory diseases. ENB has been shown to have anti-inflammatory effects, and further research may elucidate its potential in this area. Additionally, ENB may have applications in the field of regenerative medicine, where it could be used to modulate stem cell differentiation and promote tissue repair.
Synthesemethoden
The synthesis of ENB involves a multi-step process that begins with the reaction of 4-ethylphenol and 4-nitrophenol to form 4-(4-ethylphenoxy)-2-nitrophenol. This intermediate is then subjected to a reduction reaction using sodium borohydride to form 4-(4-ethylphenoxy)-2-aminophenol. Finally, this compound is reacted with butyryl chloride to form the desired product, 4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
ENB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer biology, where ENB has been shown to have potent anti-tumor effects. Studies have demonstrated that ENB can selectively target estrogen receptors in cancer cells and induce cell death, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-3-14-6-8-15(9-7-14)26-12-4-5-19(22)20-17-11-10-16(25-2)13-18(17)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDCDCOCWRJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(methylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4881632.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881645.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)